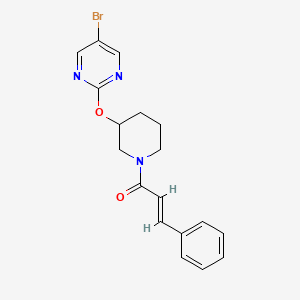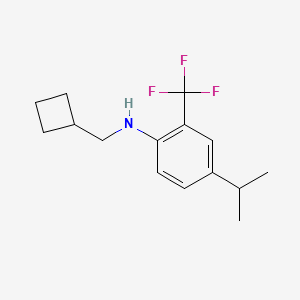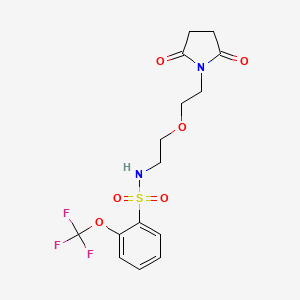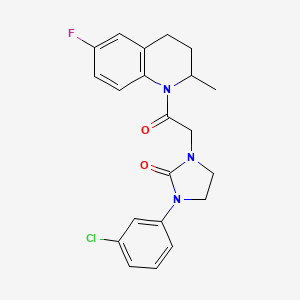![molecular formula C15H15FN2O3 B2667732 1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097863-57-3](/img/structure/B2667732.png)
1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine-2,5-dione ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine-2,5-dione ring and an azetidin-3-yl group . The exact structure would depend on the spatial orientation of substituents and the stereochemistry of the molecule .Applications De Recherche Scientifique
Synthesis and Antagonist Activity
A study has synthesized a series of bicyclic derivatives, including components related to the compound of interest, demonstrating potent antagonist activity towards the 5-HT2 receptor. These derivatives were evaluated for their efficacy in blocking head twitches induced by 5-hydroxytryptophan, showcasing their potential in neuropsychopharmacology and as tools for understanding serotonergic mechanisms in the brain (Watanabe et al., 1992).
Radioligand Development for PET Imaging
Another research endeavor focused on the development of a new positron emission tomography (PET) ligand for imaging nicotinic acetylcholine receptors (nAChRs) in the brain. The study synthesized a fluoro derivative of a pyridyl ether azetidine compound, marking it as an effective tool for nAChR imaging and research into neurological diseases (Doll et al., 1999).
Fluorescent Organoboron Complexes
Research into the synthesis of highly fluorescent unsymmetrical organoboron complexes containing pyridin-2-ylmethylene moieties has been conducted. These complexes, related to the structure of interest, display strong absorptions and high quantum yields, suggesting applications in bioorthogonal chemistry and as fluorescent markers (Garre et al., 2019).
Antimicrobial Activity
A compound structurally related to 1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. This finding opens avenues for the development of new antimicrobial agents (Angelov et al., 2023).
Spirofluorenes Synthesis
A study focused on synthesizing spirofluorenes of biological interest from compounds structurally related to the azetidin-3-yl and pyrrolidine-2,5-dione framework. This research highlights the potential for developing antiallergic compounds and furthering our understanding of chemical reactions for therapeutic applications (Abou-Gharbia et al., 1978).
Orientations Futures
The future directions for research on “1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. The pyrrolidine-2,5-dione scaffold is of great interest in medicinal chemistry, and new compounds with this scaffold could have different biological profiles .
Propriétés
IUPAC Name |
1-[[1-(2-fluorobenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c16-12-4-2-1-3-11(12)15(21)17-7-10(8-17)9-18-13(19)5-6-14(18)20/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAZZRJEPITYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2667652.png)
![N-(3,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2667654.png)

![2-[(3-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2667656.png)



![2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)butanamide](/img/structure/B2667663.png)

![N-cycloheptyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2667667.png)
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2667669.png)
![6-chloro-N2-[3-(diethylamino)propyl]-N4-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B2667670.png)
